molecular formula C16H12ClFN2OS B2825627 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865545-60-4

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Cat. No.: B2825627
CAS No.: 865545-60-4
M. Wt: 334.79
InChI Key: LWESHQBYHWNTHH-KNTRCKAVSA-N
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Description

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a synthetic chemical compound designed for research purposes. This molecule features a benzothiazole core and is part of a class of N-(thiazol-2-yl)benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a ligand-gated ion channel activated by zinc, copper, and protons, and it exhibits significant spontaneous activity and slow desensitization kinetics . Due to the scarcity of potent and selective pharmacological tools for ZAC, this class of compounds represents a valuable asset for probing the receptor's physiological functions, which are currently not well-elucidated . Related analogs have been functionally characterized and shown to act as negative allosteric modulators, exerting their effect through state-dependent inhibition that likely targets the transmembrane and/or intracellular domains of the receptor . This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-2-20-14-11(17)7-5-9-13(14)22-16(20)19-15(21)10-6-3-4-8-12(10)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWESHQBYHWNTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Ethyl Groups: The chloro and ethyl substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while ethylation can be performed using ethyl iodide in the presence of a base.

    Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the benzothiazole derivative and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.

    Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Benzo[d]thiazole Core) Molecular Weight (g/mol) XLogP3 Key Functional Groups Spectral Data (¹H NMR Shifts, ppm)
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide (Target) 4-Cl, 3-Ethyl 365.8 ~3.8* 2-Fluorobenzamide Not reported
N-(3-Ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide () 4-F, 3-Ethyl 330.4 4.0 2-Methoxybenzamide Not reported
N-(3-Ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide () 6-F, 3-Ethyl 347.3 ~3.5* 3-Fluorobenzamide Not reported
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (a) 4-Ph, 3-Ethyl 337.4 ~3.2* Benzamide δ 7.4–7.6 (aromatic), δ 1.2 (CH₃)
2-Chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (c) 4-(4-F-Ph), 3-(2-F-Ph) 457.3 ~4.5* 2-Chlorobenzamide, Di-fluoro δ 7.1–7.8 (aromatic), δ 6.9 (F-Ph)

*Estimated based on structural similarity.

Substituent Impact on Lipophilicity and Bioavailability

  • Chloro vs. Fluoro Substituents : The target compound’s 4-Cl group increases lipophilicity (XLogP3 ~3.8) compared to the 4-F analogue in (XLogP3 4.0). However, the electron-withdrawing nature of Cl may enhance electrophilic interactions in biological systems .
  • Ethyl vs.
  • Fluorobenzamide vs. Methoxybenzamide : The 2-fluorobenzamide in the target compound likely enhances metabolic stability compared to the 2-methoxy group in , as fluorinated aromatic rings resist oxidative degradation .

Biological Activity

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C17H12ClN3OS2
  • Molar Mass: 373.88 g/mol
  • Density: 1.51 g/cm³ (predicted)
  • Boiling Point: 573.6 °C (predicted)
  • pKa: -2.34 (predicted)

These properties indicate the compound's stability and potential solubility in various solvents, which is crucial for biological assays.

Research indicates that this compound may exhibit its biological effects through interaction with specific receptors and enzymes. Notably, it has been studied in the context of:

  • Kappa Opioid Receptor Modulation:
    • The compound has shown affinity for kappa opioid receptors, which are involved in pain regulation and mood modulation. Its structural similarity to known kappa agonists suggests potential analgesic properties.
  • Anticancer Activity:
    • Preliminary studies have indicated that compounds with similar thiazole structures can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)10

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Case Studies

  • Case Study: Anticancer Efficacy
    • A study published by ResearchGate explored the synthesis and biological evaluation of various benzothiazole derivatives, including this compound. The results highlighted its ability to induce apoptosis in MCF-7 cells through mitochondrial pathway activation, suggesting a promising avenue for breast cancer treatment .
  • Case Study: Opioid Receptor Interaction
    • In another investigation focused on kappa opioid receptor ligands, the compound was tested for its binding affinity and functional activity. The findings revealed that it acts as a selective kappa agonist, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and isomer configuration (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .
  • HPLC : Purity assessment (>95% by area normalization) and separation of diastereomers .

How can reaction conditions be optimized to maximize yield and minimize by-products?

Q. Advanced

  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during halogenation .
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify optimal termination points .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Structural Analog Comparison : Test halogen-substituted analogs (Br, Cl, F) to isolate substituent effects (Table 1) :
Substituent (Position 6)Bioactivity (IC₅₀, μM)Source
Bromine0.45 ± 0.02
Chlorine0.78 ± 0.05
Fluorine1.20 ± 0.10
  • Purity Reassessment : Verify compound integrity via elemental analysis and 2D-NMR to rule out degradation .

What pharmacological targets are hypothesized based on structural features?

Q. Basic

  • Kinase Inhibition : The fluorobenzamide moiety may interact with ATP-binding pockets in kinases (e.g., EGFR) .
  • Epigenetic Modulation : Thiazole derivatives often inhibit histone deacetylases (HDACs) .
  • Antimicrobial Activity : Halogenated benzothiazoles disrupt bacterial membrane proteins .

How can computational methods elucidate the compound’s mechanism of action?

Q. Advanced

  • Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with HDACs or kinases .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

What solubility challenges arise in in vitro assays, and how are they addressed?

Q. Basic

  • Low Aqueous Solubility : Common due to aromaticity; use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .
  • Co-solvent Systems : PEG-400 or cyclodextrin derivatives enhance solubility for pharmacokinetic studies .

What are the key challenges in scaling up synthesis?

Q. Advanced

  • Reaction Homogeneity : Switch from batch to flow chemistry for exothermic steps (e.g., bromination) .
  • Purification Scalability : Replace column chromatography with crystallization (solvent: antisolvent ratio optimization) .
  • By-Product Management : Implement inline FTIR or PAT (process analytical technology) for real-time monitoring .

How can substituent modifications enhance bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups : Nitro or sulfonyl groups at position 4 improve kinase inhibition .
  • Alkyl Chain Variation : Ethyl-to-propyl substitution at position 3 increases metabolic stability .
  • Halogen Swapping : Bromine at position 6 enhances antimicrobial potency vs. chlorine (Table 1) .

What in silico tools predict metabolic stability?

Q. Advanced

  • CYP450 Inhibition Assays : Use StarDrop or MetaSite to identify metabolic hot spots .
  • ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity) early in development .

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